3-{6-[(2-Methoxyethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(morpholin-4-yl)propan-1-one
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Overview
Description
3-{6-[(2-Methoxyethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(morpholin-4-yl)propan-1-one is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, and a morpholine ring attached to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-[(2-Methoxyethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(morpholin-4-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials
Formation of Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents used in this step include hydrazine derivatives and nitriles, which undergo cyclization to form the triazole ring fused to the pyridazine ring.
Introduction of Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions. This step typically requires the use of morpholine and suitable leaving groups, such as halides or tosylates.
Attachment of Propanone Moiety: The final step involves the attachment of the propanone group to the triazolopyridazine core. This can be achieved through various methods, including aldol condensation or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{6-[(2-Methoxyethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(morpholin-4-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the triazolopyridazine core or the morpholine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, tosylates, and other leaving groups in the presence of nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can lead to a variety of substituted compounds with different properties.
Scientific Research Applications
3-{6-[(2-Methoxyethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(morpholin-4-yl)propan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions, receptor binding, and other biochemical processes.
Medicine: The compound has potential applications in drug discovery and development. Its structure can be modified to create new pharmaceuticals with specific therapeutic effects.
Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{6-[(2-Methoxyethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(morpholin-4-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-b]pyridazine Derivatives: These compounds share the triazolopyridazine core and have similar chemical properties and applications.
Morpholine-Containing Compounds: Compounds with morpholine groups exhibit similar reactivity and can be used in similar applications.
Propanone Derivatives: Compounds with propanone moieties have comparable chemical behavior and can undergo similar reactions.
Uniqueness
The uniqueness of 3-{6-[(2-Methoxyethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(morpholin-4-yl)propan-1-one lies in its combination of functional groups, which imparts specific chemical properties and potential applications. The presence of the triazolopyridazine core, morpholine ring, and propanone moiety allows for a wide range of chemical reactions and modifications, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C15H22N6O3 |
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Molecular Weight |
334.37 g/mol |
IUPAC Name |
3-[6-(2-methoxyethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C15H22N6O3/c1-23-9-6-16-12-2-3-13-17-18-14(21(13)19-12)4-5-15(22)20-7-10-24-11-8-20/h2-3H,4-11H2,1H3,(H,16,19) |
InChI Key |
ROAIOWCWRFGUPI-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NN2C(=NN=C2CCC(=O)N3CCOCC3)C=C1 |
Origin of Product |
United States |
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